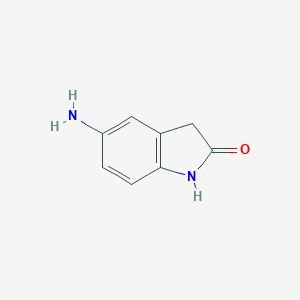

5-Aminooxindole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c9-6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPUYXUBUJJDJNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)N)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378285 | |

| Record name | 5-Aminooxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20876-36-2 | |

| Record name | 5-Aminooxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-2-oxindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the Oxindole Scaffold

An In-depth Technical Guide to 5-Aminooxindole (CAS: 20876-36-2) for Drug Discovery and Development

The oxindole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Within this class, this compound stands out as a critical and versatile building block. Its strategic placement of a reactive amino group on the oxindole ring system allows for extensive chemical modification, providing a gateway to diverse chemical libraries with a wide range of therapeutic applications. This guide offers a comprehensive overview of this compound, from its fundamental properties and synthesis to its application in the development of next-generation therapeutics.

Core Physicochemical & Structural Properties

This compound, also known as 5-Amino-2-indolinone, is a solid compound typically appearing as a white to brown crystalline powder.[1][2] Its identity is defined by the CAS number 20876-36-2.[3] The presence of both a lactam function and an aromatic amine makes it a unique bifunctional molecule, enabling a wide array of chemical transformations.

Table 1: Key Properties and Identifiers for this compound

| Property | Value | Source(s) |

| CAS Number | 20876-36-2 | [1][3] |

| Molecular Formula | C₈H₈N₂O | [1][3] |

| Molecular Weight | 148.17 g/mol | [1][3] |

| IUPAC Name | 5-amino-1,3-dihydroindol-2-one | [3] |

| Synonyms | 5-Amino-2-indolinone, 5-Amino-2-oxindole | [3][4][5] |

| Melting Point | 196 - 200 °C | [1][2] |

| Appearance | White to Brown crystalline powder | [1][2] |

| Purity | ≥ 98% (HPLC) | [1] |

| PubChem CID | 2773213 | [1][3] |

| MDL Number | MFCD02179603 | [1][3] |

| SMILES | C1C2=C(C=CC(=C2)N)NC1=O | [3] |

| InChI Key | JPUYXUBUJJDJNL-UHFFFAOYSA-N | [3] |

Synthesis Protocol: Reduction of 5-Nitrooxindole

The most common and efficient route to this compound is through the chemical reduction of its nitro precursor, 5-nitrooxindole (5-nitrodihydroindol-2-one). This transformation is a cornerstone reaction, providing high yields of the desired amine. The causality behind this choice of precursor is clear: the nitro group is an excellent electron-withdrawing group that can be selectively and cleanly reduced to an amine without affecting the core oxindole structure.

A widely used method involves reduction using hydrazine hydrate in the presence of a catalyst like ferric chloride (FeCl₃) and activated carbon.[4] Hydrazine hydrate serves as the hydrogen donor, while the iron catalyst facilitates the transfer hydrogenation process.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via the reduction of 5-nitrodihydroindol-2-one.

Materials:

-

5-nitrodihydroindol-2-one (1.0 equiv.)

-

Ethanol

-

Activated Charcoal

-

Ferric Chloride (FeCl₃)

-

80% Aqueous Hydrazine Hydrate (8.0 equiv.)

Procedure:

-

Suspend 5-nitrodihydroindol-2-one (e.g., 5 g) in ethanol (e.g., 50 mL) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.[4]

-

Add activated charcoal (e.g., 1 g) and ferric chloride (e.g., 1 g) to the suspension.[4] The activated carbon provides a high surface area for the reaction, while FeCl₃ acts as the catalyst.

-

Heat the reaction mixture to 78 °C (the boiling point of ethanol) and stir for 10 minutes to ensure a uniform mixture.[4]

-

Slowly add 80% aqueous hydrazine hydrate dropwise over approximately 5 minutes.[4] This controlled addition is crucial to manage the exothermic nature of the reduction reaction.

-

Maintain the reaction at 78 °C with continuous stirring for 8-10 hours.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Filter the mixture to remove the activated carbon and other solid residues.[4]

-

Concentrate the filtrate under vacuum to yield the crude product.[4]

-

Purify the crude solid by recrystallization from ethanol (e.g., ~15 mL) to obtain this compound as a light yellow solid.[4] A typical yield for this procedure is reported to be around 91.9%.[4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Medicinal Chemistry and Drug Discovery

This compound is not typically an active pharmaceutical ingredient itself. Its profound value lies in its role as a key intermediate—a molecular scaffold upon which complexity and biological activity are built.[6] The primary amino group at the C5 position is a versatile chemical handle for derivatization, allowing chemists to explore structure-activity relationships (SAR) systematically.

Key Therapeutic Areas:

-

Oncology: The oxindole core is central to many kinase inhibitors. This compound is a precursor for synthesizing inhibitors of Cyclin-Dependent Kinases (CDKs) and Spleen Tyrosine Kinase (Syk), both of which are critical targets in cancer therapy.[4] Its structure allows for the introduction of various side chains that can interact with the ATP-binding pocket of these enzymes.

-

Inflammation: The scaffold is used to develop compounds with anti-inflammatory properties.[6] These derivatives can modulate inflammatory signaling pathways.

-

Neurological Disorders: It serves as a starting material for pharmaceutical agents targeting neurological conditions, where its derivatives can be optimized for blood-brain barrier penetration and central nervous system activity.[1][6]

-

Antiparasitic Agents: Analogs based on the aminoindole scaffold have demonstrated potent activity against parasites like Plasmodium falciparum, the causative agent of malaria.[7]

Conceptualization of this compound as a Core Scaffold

The following diagram illustrates the central role of this compound as a precursor for generating diverse classes of bioactive molecules through derivatization of its amino group.

Caption: this compound as a central building block in drug discovery.

Analytical Methodologies

Ensuring the purity and identity of this compound is critical for its use in synthesis. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing its purity, which is typically expected to be ≥ 98%.[1]

For the analysis of complex reaction mixtures containing this compound and its derivatives, advanced chromatographic techniques are invaluable. Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, offers superior selectivity and retention.[8] This approach is particularly effective for separating polar, ionizable compounds like aromatic amines from complex matrices, streamlining method development and enabling rapid screening of new chemical entities.[8]

General HPLC Parameters for Analysis:

-

Column: A C18 reversed-phase column is a common starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection, typically in the range of 254 nm.

-

Purity Assessment: Purity is determined by the area percentage of the main peak.[2][9]

Handling and Storage

Proper handling and storage are essential to maintain the integrity of this compound.

-

Storage: The compound should be stored at room temperature (RT).[1]

-

Appearance: The color can range from white to brown; significant darkening may indicate degradation.

Conclusion

This compound (CAS 20876-36-2) is more than just a chemical reagent; it is a strategic tool in the arsenal of medicinal chemists. Its straightforward synthesis, coupled with the versatile reactivity of its amino group, provides an efficient and reliable platform for the discovery and development of novel therapeutics. From kinase inhibitors for oncology to agents targeting neurological and inflammatory diseases, the derivatives of this compound continue to populate the drug development pipeline, underscoring its enduring importance in the quest for new medicines.

References

-

HELIX Chromatography. HPLC Methods for analysis of 5-Aminoindole. [Link]

-

National Center for Biotechnology Information. 5-Amino-2-oxindole. PubChem Compound Database. [Link]

-

Gu, J., et al. (2018). Aminoindoles, a Novel Scaffold with Potent Activity against Plasmodium falciparum. Antimicrobial Agents and Chemotherapy, 62(10), e00828-18. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 20876-36-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. CAS RN 20876-36-2 | Fisher Scientific [fishersci.com]

- 4. This compound | 20876-36-2 [chemicalbook.com]

- 5. CAS 20876-36-2 | P911-A-51 | MDL MFCD02179603 | 5-Amino-1,3-dihydro-2H-indol-2-one | SynQuest Laboratories [synquestlabs.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Aminoindoles, a Novel Scaffold with Potent Activity against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. helixchrom.com [helixchrom.com]

- 9. This compound | 20876-36-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-depth Technical Guide to 5-Aminooxindole: A Privileged Scaffold in Medicinal Chemistry

Introduction: The Strategic Importance of the Oxindole Core

In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that are capable of binding to multiple, distinct biological targets. The oxindole core, a bicyclic aromatic system consisting of a fused benzene and pyrrolidinone ring, is a quintessential example of such a scaffold. Its rigid, yet tunable, structure provides an ideal foundation for developing potent and selective therapeutic agents.[1][2] Within this class, 5-Aminooxindole (IUPAC Name: 5-amino-1,3-dihydroindol-2-one) represents a particularly valuable building block. The presence of a primary aromatic amine at the C-5 position offers a versatile chemical handle for synthetic elaboration, enabling the exploration of vast chemical space and the optimization of pharmacodynamic and pharmacokinetic properties.

This guide provides an in-depth technical overview of this compound, tailored for researchers, medicinal chemists, and drug development professionals. We will dissect its molecular structure and properties, detail its synthesis and chemical reactivity, and explore its critical role in the design of targeted therapeutics, with a particular focus on its application as a scaffold for protein kinase inhibitors.

Molecular Structure and Physicochemical Properties

This compound is characterized by the foundational 2-oxindole (or indolin-2-one) heterocyclic system, with an amino group (-NH₂) substituted at the 5th position of the benzene ring. The lactam moiety within the five-membered ring imparts a degree of polarity and hydrogen bonding capability, while the aromatic portion provides a rigid platform for molecular interactions.

The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, formulation, and application in synthetic workflows.

| Property | Value | Reference(s) |

| IUPAC Name | 5-amino-1,3-dihydroindol-2-one | |

| Synonyms | 5-Amino-2-oxindole, 5-Amino-2-indolinone | |

| CAS Number | 20876-36-2 | [3] |

| Molecular Formula | C₈H₈N₂O | [3] |

| Molecular Weight | 148.16 g/mol | [3] |

| Appearance | White to brown crystalline powder | - |

| Melting Point | 196 - 200 °C | - |

| Solubility | Slightly soluble in DMSO and Methanol | - |

| pKa (Predicted) | 13.91 ± 0.20 | - |

| XLogP3 (Predicted) | 0.5 | - |

| Hydrogen Bond Donors | 2 (Amine -NH₂ and Lactam -NH) | - |

| Hydrogen Bond Acceptors | 2 (Carbonyl C=O and Amine -N) | - |

Spectroscopic Characterization

While comprehensive, experimentally verified spectra for this compound are not widely available in public databases, a theoretical analysis based on its structure allows for the prediction of its key spectral features. This is crucial for reaction monitoring and quality control.

-

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons (6.5-7.0 ppm): The three protons on the benzene ring would appear in this region. The proton at C6 (ortho to the amino group) would likely be the most upfield, appearing as a doublet of doublets. The protons at C7 (ortho to the lactam) and C4 would appear as doublets.

-

Methylene Protons (-CH₂-, ~3.5 ppm): The two protons at the C3 position of the pyrrolidinone ring would appear as a singlet.

-

Amine Protons (-NH₂, ~3.5-5.0 ppm): A broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

Lactam Proton (-NH-, ~10.0-10.5 ppm): A broad singlet, characteristically downfield.

-

-

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbon (C=O, ~175-180 ppm): The lactam carbonyl carbon would be the most downfield signal.[4][5]

-

Aromatic Carbons (110-150 ppm): Six distinct signals are expected. The carbon bearing the amino group (C5) and the carbon ortho to it (C6) would be significantly shielded (upfield), while the quaternary carbons (C3a, C7a) and the carbon para to the amino group (C7) would be further downfield.[4][5]

-

Methylene Carbon (-CH₂-, ~36 ppm): The C3 carbon would appear in the aliphatic region.

-

-

Infrared (IR) Spectroscopy (Predicted):

-

N-H Stretching (3200-3400 cm⁻¹): Two sharp peaks for the primary amine (-NH₂) and a broader peak for the lactam N-H.

-

C=O Stretching (~1680-1700 cm⁻¹): A strong, sharp absorption characteristic of the five-membered lactam carbonyl group.

-

Aromatic C=C Stretching (1450-1600 cm⁻¹): Multiple bands typical for the benzene ring.

-

N-H Bending (~1600 cm⁻¹): Associated with the amino group.

-

Synthesis and Manufacturing

The most common and industrially scalable route to this compound is the reduction of its nitro precursor, 5-nitrooxindole. Catalytic hydrogenation is the method of choice due to its high efficiency, clean conversion, and favorable safety profile when conducted under controlled conditions.

Representative Protocol: Catalytic Hydrogenation of 5-Nitrooxindole

This protocol is a representative methodology based on standard procedures for the reduction of aromatic nitro compounds.[6][7]

Materials:

-

5-Nitrooxindole

-

Palladium on Carbon (Pd/C, 5-10 wt%)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Diatomaceous earth (Celite®)

-

Inert gas (Nitrogen or Argon)

-

Hydrogen gas (H₂)

Procedure:

-

Inerting the Reaction Vessel: A two or three-necked round-bottom flask equipped with a magnetic stirrer is charged with 5-nitrooxindole and the solvent (e.g., Methanol). The vessel is sealed and thoroughly purged with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove all oxygen.

-

Catalyst Addition: Under a positive pressure of inert gas, the Palladium on Carbon catalyst (typically 1-5 mol%) is added to the stirred suspension. Causality Note: Adding the catalyst to an inerted solution prevents the dry catalyst from coming into contact with atmospheric oxygen in the presence of a flammable solvent, which can be a fire hazard.[6]

-

Hydrogenation: The inert gas inlet is replaced with a balloon filled with hydrogen gas (or connected to a regulated hydrogen source). The reaction mixture is vigorously stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Catalyst Removal: Upon completion, the reaction atmosphere is carefully purged again with inert gas to remove all residual hydrogen. The mixture is then filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with additional solvent. Trustworthiness Note: Filtering through Celite® ensures the complete removal of the fine, often pyrophoric, palladium catalyst. The Celite® pad should be kept wet with solvent during filtration and never allowed to dry in the air to prevent potential ignition.

-

Isolation: The filtrate is concentrated under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a crystalline solid.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

This compound possesses three primary sites of reactivity: the aromatic amine, the lactam nitrogen, and the C3 methylene group, making it a highly versatile synthetic intermediate.

-

Reactions at the 5-Amino Group: The primary aromatic amine is nucleophilic and can undergo a wide range of classical transformations.

-

Acylation/Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides (typically in the presence of a base) readily forms the corresponding amides and sulfonamides. This is a common strategy to introduce diverse side chains in drug discovery programs.

-

Alkylation: The amino group can be selectively alkylated under various conditions.

-

Diazotization: Treatment with nitrous acid (HNO₂) at low temperatures would convert the amino group into a diazonium salt. This highly reactive intermediate can then be displaced by a wide variety of nucleophiles (e.g., -OH, -CN, halogens) in Sandmeyer-type reactions, providing access to a broad scope of 5-substituted oxindoles.

-

-

Reactions at the Lactam Nitrogen (N1): The N-H bond of the lactam is acidic and can be deprotonated with a suitable base (e.g., NaH). The resulting anion is a potent nucleophile.

-

N-Alkylation/N-Arylation: The lactam can be functionalized with various alkyl or aryl groups, which is critical for modulating properties like solubility and cell permeability.

-

N-Acylation: Reaction with acylating agents provides N-acyl derivatives.

-

-

Reactions at the C3 Methylene Group: The protons on the C3 carbon are alpha to the carbonyl group and can be removed by a strong base.

-

Knoevenagel Condensation: The C3 position can react with aldehydes and ketones, typically under basic conditions, to form 3-alkenylidene oxindole derivatives. This reaction is a cornerstone in the synthesis of many kinase inhibitors, including Sunitinib.[1]

-

Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The oxindole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[8][9] Kinases are a class of enzymes that catalyze the phosphorylation of proteins, playing a central role in cellular signaling pathways that control growth, proliferation, and survival.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.

Many oxindole-based drugs function as ATP-competitive inhibitors . They are designed to mimic the adenine portion of ATP, binding to the enzyme's active site and preventing the phosphorylation of substrate proteins. Sunitinib, an FDA-approved multi-kinase inhibitor for renal cell carcinoma, features a 3-alkenyl-oxindole core and is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), among other targets.[10][11][12]

The this compound scaffold is particularly attractive as it provides a key building block for synthesizing analogues of Sunitinib and other kinase inhibitors. The amino group can be used to attach various heterocyclic moieties that often occupy the solvent-exposed region of the ATP binding pocket, allowing for the fine-tuning of potency and selectivity.

Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels.[13] In many tumors, the overexpression of VEGF and subsequent activation of VEGFR-2 drives the vascularization necessary for tumor growth and metastasis.[14]

Inhibitors derived from the this compound scaffold typically target the ATP-binding site of the VEGFR-2 intracellular kinase domain. The oxindole core forms critical hydrogen bonds with the "hinge region" of the kinase, a flexible loop connecting the N- and C-lobes of the enzyme. This interaction anchors the inhibitor in place, blocking the entry of ATP and shutting down the downstream signaling cascade.[15] This cascade involves the activation of key pathways such as PLCγ-MAPK (promoting proliferation) and PI3K-Akt (promoting survival), as illustrated below.[13][14][16]

Caption: Inhibition of the VEGFR-2 signaling cascade.

Safety and Handling

This compound is classified as an irritant and may be harmful if swallowed or cause an allergic skin reaction. Standard laboratory safety protocols should be strictly followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic scaffold that has proven its value in the development of targeted therapies. Its combination of a rigid, well-defined core and a synthetically versatile amino group provides medicinal chemists with a powerful tool to design next-generation therapeutics. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher aiming to leverage the power of this privileged structure in the pursuit of novel drugs, particularly in the competitive and impactful field of kinase inhibition.

References

-

Roskoski, R. Jr. (2007). Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor. Biochemical and Biophysical Research Communications, 356(2), 323-328. Available from: [Link]

-

Shibuya, M. (2011). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Journal of Biochemistry, 150(1), 13-19. Available from: [Link]

-

Kaur, M., & Singh, M. (2021). Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances. European Journal of Medicinal Chemistry, 218, 113334. Available from: [Link]

-

ResearchGate. (2021). Structural Insights of Oxindole based Kinase Inhibitors as Anticancer Agents: Recent Advances. Available from: [Link]

-

ResearchGate. The molecular structure of VEGF/VEGFR-2. Available from: [Link]

-

Bio-Rad. VEGF signaling via VEGFR2 - generic cascades Pathway Map. Available from: [Link]

-

Wang, Y., et al. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Journal of Medicinal Chemistry, 66(3), 1694-1742. Available from: [Link]

-

Wikimedia Commons. File:The VEGFR2 signaling pathways in endothelial cells.png. Available from: [Link]

-

ResearchGate. Sunitinib, 7, and 13–15 are docked into the active site of VEGFR-2. Available from: [Link]

-

PubChem. VEGFA-VEGFR2 signaling. Available from: [Link]

-

Krystof, V., et al. (2021). The Oxindole Derivatives, New Promising GSK-3β Inhibitors as One of the Potential Treatments for Alzheimer's Disease—A Molecular Dynamics Approach. International Journal of Molecular Sciences, 22(8), 4105. Available from: [Link]

-

Eldehna, W. M., et al. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Molecules, 27(19), 6296. Available from: [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2773213, 5-Amino-2-oxindole. Retrieved from [Link].

-

El-Gamal, M. I., et al. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Medicinal Chemistry, 15(2), 324-370. Available from: [Link]

-

Adhikari, N., & Karki, R. (2014). Antiangiogenic cancer drug sunitinib exhibits unexpected proangiogenic effects on endothelial cells. OncoTargets and Therapy, 7, 1589-1598. Available from: [Link]

-

PubMed. Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor. Available from: [Link]

-

NIST WebBook. 5-Aminoindole. Available from: [Link]

-

NIST WebBook. 5-Aminoindole UV/Visible spectrum. Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Available from: [Link]

-

Pharmaffiliates. 5-Amino-2-indolinone. Available from: [Link]

-

PubChem. 5-Aminoindole. Available from: [Link]

-

MDPI. (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Available from: [Link]

-

Liu, Q., et al. (2019). In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. Molecules, 24(19), 3566. Available from: [Link]

-

Abdallah, A. E., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 567-594. Available from: [Link]

-

NIST WebBook. 5-Aminoindole. Available from: [Link]

-

Reddit. Hydrogenation reaction tips and tricks. Available from: [Link]

-

Hafez, S. M., et al. (2024). New 2-oxoindole derivatives as multiple PDGFRα/ß and VEGFR-2 tyrosine kinase inhibitors. Bioorganic Chemistry, 147, 107234. Available from: [Link]

-

Shi, L., et al. (2014). Discovery of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives as novel VEGFR-2 kinase inhibitors. European Journal of Medicinal Chemistry, 84, 437-446. Available from: [Link]

-

ResearchGate. Total assignment of the 1H and 13C NMR spectra of casimiroedine and its peracetylated derivative. Available from: [Link]

-

ResearchGate. (2014). Hydrogenation on palladium-containing granulated catalysts - 3. Synthesis of aminobenzimidazoles by catalytic hydrogenation of dinitroanilines. Available from: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]

-

Oregon State University. 13C NMR Chemical Shifts. Available from: [Link]

Sources

- 1. Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. reddit.com [reddit.com]

- 7. researchgate.net [researchgate.net]

- 8. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Exploring binding mechanisms of VEGFR2 with three drugs lenvatinib, sorafenib, and sunitinib by molecular dynamics simulation and free energy calculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New 2-oxoindole derivatives as multiple PDGFRα/ß and VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 14. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 16. commerce.bio-rad.com [commerce.bio-rad.com]

A Technical Guide to the Spectroscopic Characterization of 5-Aminooxindole

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Aminooxindole, a key heterocyclic scaffold of interest to researchers, scientists, and drug development professionals. This document is designed to move beyond a simple listing of data, offering field-proven insights into the causality behind experimental choices and ensuring a self-validating approach to data interpretation.

Introduction to this compound: A Privileged Scaffold

This compound, also known as 5-amino-1,3-dihydro-2H-indol-2-one, is a derivative of oxindole, a bicyclic aromatic compound featuring a fused benzene and pyrrolidinone ring system. The oxindole core is a prominent structural motif in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, making its derivatives, such as this compound, highly valuable in medicinal chemistry and drug discovery. The presence of the amino group at the 5-position provides a crucial handle for further chemical modifications, allowing for the exploration of structure-activity relationships.

Molecular Structure and Numbering

For clarity throughout this guide, the standard IUPAC numbering for the oxindole ring system will be used.

Caption: Molecular structure and numbering of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

Experimental Protocol: NMR Data Acquisition

A general protocol for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR.

-

Select a suitable deuterated solvent that fully dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for polar compounds like this compound, as it can solvate the amine and amide functionalities. Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD) may also be considered.

-

Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle warming or sonication can aid dissolution.

-

Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (0.03% v/v), although modern spectrometers can reference to the residual solvent signal.

-

-

¹H NMR Data Acquisition:

-

Spectra should be recorded on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

-

The magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized through shimming to achieve sharp, symmetrical peaks.

-

A standard one-pulse experiment is typically sufficient. Key acquisition parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR Data Acquisition:

-

A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to produce a spectrum with a single peak for each unique carbon atom.

-

Due to the low natural abundance of the ¹³C isotope, a larger number of scans (typically 1024 or more) is required to achieve a good signal-to-noise ratio.

-

A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, especially quaternary carbons.

-

Expected ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methylene protons at the C3 position, the amide proton (N1-H), and the amino group protons (N5-H₂). The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing carbonyl group.

| Proton | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H-4 | ~6.5 - 6.7 | Doublet (d) | ~2.0 (ortho to NH₂) |

| H-6 | ~6.6 - 6.8 | Doublet of doublets (dd) | ~8.0 (ortho), ~2.0 (meta) |

| H-7 | ~6.9 - 7.1 | Doublet (d) | ~8.0 (ortho) |

| C3-H₂ | ~3.3 - 3.5 | Singlet (s) | - |

| N5-H₂ | ~4.5 - 5.5 | Broad singlet (br s) | - |

| N1-H | ~10.0 - 10.5 | Singlet (s) | - |

Interpretation and Causality:

-

Aromatic Protons (H-4, H-6, H-7): The amino group at C5 is a strong electron-donating group, which will shield the aromatic protons, causing them to appear at relatively upfield chemical shifts compared to unsubstituted oxindole. H-4 and H-6, being ortho and para to the amino group, will be the most shielded. The expected splitting pattern arises from ortho and meta spin-spin coupling.

-

Methylene Protons (C3-H₂): These protons are adjacent to the electron-withdrawing carbonyl group at C2 and the aromatic ring. They are expected to appear as a singlet due to the absence of adjacent protons.

-

Amino Protons (N5-H₂): The protons of the primary amine will typically appear as a broad singlet. The chemical shift can be variable and is dependent on concentration, temperature, and solvent.

-

Amide Proton (N1-H): The amide proton is deshielded by the adjacent carbonyl group and the aromatic ring, causing it to resonate at a significantly downfield chemical shift.

Expected ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are highly dependent on the electronic environment of each carbon atom.

| Carbon | Expected Chemical Shift (δ, ppm) in DMSO-d₆ |

| C2 (C=O) | ~175 - 180 |

| C3 (-CH₂-) | ~35 - 40 |

| C3a | ~125 - 130 |

| C4 | ~110 - 115 |

| C5 | ~140 - 145 |

| C6 | ~115 - 120 |

| C7 | ~110 - 115 |

| C7a | ~130 - 135 |

Interpretation and Causality:

-

Carbonyl Carbon (C2): The carbonyl carbon is highly deshielded and will appear at the most downfield chemical shift.

-

Aliphatic Carbon (C3): The methylene carbon will be found in the aliphatic region of the spectrum.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. C5, directly attached to the electron-donating amino group, will be significantly deshielded. The other aromatic carbons will have shifts typical for a substituted benzene ring within an oxindole system.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation:

-

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is the most convenient and common method. A small amount of the solid sample is placed directly on the ATR crystal.

-

Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a translucent disk.

-

-

Data Acquisition:

-

A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first.

-

The sample is then placed on the crystal or the KBr pellet is placed in the sample holder, and the sample spectrum is recorded.

-

The spectrum is typically collected over the range of 4000 to 400 cm⁻¹.

-

Expected IR Spectrum of this compound

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the amine and amide, the C=O bond of the lactam, and the C-H and C=C bonds of the aromatic ring.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amide) | 3300 - 3100 | Medium |

| N-H stretch (primary amine) | 3500 - 3300 (two bands) | Medium |

| C-H stretch (aromatic) | 3100 - 3000 | Medium-Weak |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium-Weak |

| C=O stretch (lactam) | 1710 - 1680 | Strong |

| C=C stretch (aromatic) | 1620 - 1450 | Medium-Variable |

| N-H bend (primary amine) | 1650 - 1580 | Medium |

| C-N stretch | 1350 - 1250 | Medium |

Interpretation and Causality:

-

N-H Stretching: The presence of both an amide and a primary amine will result in multiple peaks in the N-H stretching region. The primary amine typically shows two bands corresponding to symmetric and asymmetric stretching.

-

C=O Stretching: The carbonyl group of the five-membered lactam ring will give rise to a strong, sharp absorption band. Its position can be influenced by hydrogen bonding.

-

Aromatic Region: The C=C stretching vibrations of the benzene ring will appear as a series of bands in the 1620-1450 cm⁻¹ region.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Ionization Method:

-

Electrospray ionization (ESI) is a suitable soft ionization technique for a polar molecule like this compound. This method typically produces the protonated molecule [M+H]⁺.

-

Electron ionization (EI) is a higher-energy technique that will lead to more extensive fragmentation, providing a characteristic fragmentation pattern.

-

-

Mass Analyzer:

-

A high-resolution mass spectrometer (e.g., Time-of-Flight, TOF, or Orbitrap) is recommended to determine the accurate mass of the molecular ion, which can be used to confirm the elemental composition.

-

-

Sample Introduction:

-

For ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

For EI, the sample is typically introduced via a direct insertion probe or a gas chromatography (GC) system if the compound is sufficiently volatile and thermally stable.

-

Expected Mass Spectrum of this compound

The molecular weight of this compound (C₈H₈N₂O) is 148.16 g/mol .

-

ESI-MS: The ESI mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 149.

-

EI-MS: The EI mass spectrum will show the molecular ion peak [M]⁺ at m/z 148, and a series of fragment ions.

Proposed Fragmentation Pathway (EI-MS)

The fragmentation of this compound in an EI source can proceed through several pathways. A plausible fragmentation pattern is outlined below.

Caption: Proposed key fragmentation pathway for this compound in EI-MS.

Interpretation and Causality:

-

Loss of CO: A characteristic fragmentation for oxindoles is the loss of a neutral carbon monoxide (CO) molecule from the molecular ion, which would result in a fragment ion at m/z 120.

-

Loss of HCN: Subsequent fragmentation of the m/z 120 ion could involve the loss of hydrogen cyanide (HCN), a common fragmentation pathway for nitrogen-containing aromatic compounds, leading to a fragment at m/z 93.

Conclusion

The spectroscopic characterization of this compound relies on the synergistic application of NMR, IR, and Mass Spectrometry. This guide provides a detailed framework for acquiring and interpreting the spectroscopic data for this important molecule. By understanding the expected spectral features and the underlying chemical principles, researchers can confidently confirm the structure and purity of synthesized this compound, paving the way for its further use in scientific research and development. The protocols and theoretical data presented herein serve as a valuable resource for any scientist working with this versatile chemical scaffold.

An In-depth Technical Guide to 5-Aminooxindole: Properties, Synthesis, and Applications

Introduction: The Strategic Importance of 5-Aminooxindole in Modern Chemistry

This compound (5-amino-1,3-dihydro-2H-indol-2-one) is a versatile heterocyclic compound that has emerged as a cornerstone in medicinal chemistry and materials science. Its rigid bicyclic structure, featuring a lactam fused to an aniline ring, provides a privileged scaffold for the synthesis of complex molecules with significant biological activity. This guide offers an in-depth exploration of the core physical and chemical properties of this compound, providing researchers, scientists, and drug development professionals with the technical insights necessary to harness its full potential. We will delve into its structural characteristics, spectral properties, synthesis, and reactivity, contextualizing this data with field-proven applications to explain the causality behind its utility in modern research.

Part 1: Core Molecular and Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is critical for its effective use in experimental design, from reaction setup to purification and formulation.

Structural and General Information

The foundational attributes of this compound are summarized below, providing a top-level overview of this important molecule.

| Property | Value | Source(s) |

| IUPAC Name | 5-amino-1,3-dihydroindol-2-one | [1] |

| Synonyms | 5-Amino-2-oxindole, 5-Amino-2-indolinone | [2] |

| CAS Number | 20876-36-2 | [1][2] |

| Molecular Formula | C₈H₈N₂O | [1][2] |

| Molecular Weight | 148.16 g/mol | [1][2] |

| Appearance | White to brown or dark green crystalline solid/powder | [2] |

Physicochemical Data

The physicochemical properties dictate the compound's behavior in various environments, which is crucial for designing experiments such as biological assays or multi-step syntheses.

| Property | Value | Significance in Research | Source(s) |

| Melting Point | 196 - 200 °C (some sources cite 182-186 °C) | The high melting point indicates a stable crystalline lattice structure. The range suggests purity is a key factor. This is a critical parameter for reaction temperature considerations and identity confirmation. | [2] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | Solubility in DMSO is a key advantage, making it suitable for creating stock solutions for high-throughput screening (HTS) in drug discovery programs. Limited solubility in other organic solvents necessitates careful solvent selection for synthesis and purification. | [2] |

| pKa (Predicted) | 13.91 ± 0.20 | The predicted pKa of the lactam N-H is relatively high, indicating it is not particularly acidic. The amino group provides a basic site for salt formation, which can be exploited to improve aqueous solubility (e.g., as a hydrochloride salt). | [2] |

| Topological Polar Surface Area (TPSA) | 55.1 Ų | This value suggests good potential for cell permeability and oral bioavailability, as it falls within the typical range for drug-like molecules (TPSA < 140 Ų). | [1] |

| XLogP3 (Predicted) | 0.5 | The low octanol-water partition coefficient indicates a relatively hydrophilic nature, which aligns with its slight solubility in polar solvents like methanol. | [1] |

Part 2: Spectral and Analytical Characterization

While comprehensive, experimentally verified spectral data for this compound is not widely published in publicly accessible databases, a theoretical analysis based on its structure provides a robust framework for its characterization. The following predictions are essential for researchers to confirm the identity and purity of synthesized or purchased material.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

-

δ ~10.0-10.5 ppm (s, 1H): This broad singlet corresponds to the lactam N-H proton. Its chemical shift is sensitive to concentration and residual water in the solvent.

-

δ ~6.5-6.7 ppm (d, J ≈ 8.0 Hz, 1H): Aromatic proton at the C7 position.

-

δ ~6.4-6.5 ppm (dd, J ≈ 8.0, 2.0 Hz, 1H): Aromatic proton at the C6 position, showing coupling to both H7 and H4.

-

δ ~6.3-6.4 ppm (d, J ≈ 2.0 Hz, 1H): Aromatic proton at the C4 position, appearing as a doublet due to coupling with H6.

-

δ ~4.8-5.0 ppm (s, 2H): A broad singlet corresponding to the two protons of the C5-NH₂ amino group.

-

δ ~3.3-3.4 ppm (s, 2H): A sharp singlet from the aliphatic CH₂ protons at the C3 position.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

-

δ ~175-177 ppm: Carbonyl carbon (C=O) of the lactam ring.

-

δ ~140-142 ppm: Aromatic quaternary carbon C5, bonded to the amino group.

-

δ ~130-135 ppm: Aromatic quaternary carbon C7a.

-

δ ~125-128 ppm: Aromatic quaternary carbon C3a.

-

δ ~115-118 ppm: Aromatic CH carbon C6.

-

δ ~110-112 ppm: Aromatic CH carbon C4.

-

δ ~108-110 ppm: Aromatic CH carbon C7.

-

δ ~35-37 ppm: Aliphatic CH₂ carbon at the C3 position.

Predicted Infrared (IR) Spectrum

-

3400-3200 cm⁻¹: A broad region showing N-H stretching vibrations from both the primary amine (two bands, symmetric and asymmetric) and the secondary amide.

-

~1680-1660 cm⁻¹: A strong, sharp absorption band corresponding to the C=O (amide I) stretching of the lactam ring.

-

~1620-1580 cm⁻¹: N-H bending (scissoring) vibration of the primary amine.

-

~1500-1400 cm⁻¹: Aromatic C=C stretching vibrations.

-

~850-800 cm⁻¹: C-H out-of-plane bending, indicative of the aromatic substitution pattern.

Predicted Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺•): An intense peak is expected at m/z = 148, corresponding to the molecular weight of the compound.

-

Key Fragmentation: A likely primary fragmentation pathway involves the loss of carbon monoxide (CO) from the lactam ring, which would yield a fragment ion at m/z = 120. Subsequent fragmentations of the aromatic ring system would also be expected.

Part 3: Synthesis and Chemical Reactivity

This compound is not just a final product but a crucial intermediate. Its value lies in the reactivity of its functional groups, which allows for diverse chemical modifications.

Standard Synthesis Protocol: Reduction of 5-Nitrooxindole

The most common and efficient laboratory synthesis of this compound involves the reduction of its nitro precursor, 5-nitrooxindole. This method is reliable and generally proceeds with high yield.

Reaction: 5-Nitrooxindole → this compound

Reagents and Equipment:

-

5-Nitrooxindole

-

Ethanol

-

Activated Charcoal

-

Ferric Chloride (FeCl₃)

-

Hydrazine Hydrate (80% aqueous solution)

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

Step-by-Step Methodology:

-

Setup: Suspend 5-nitrooxindole (1 equivalent) in ethanol (approx. 10 mL per gram of starting material) in a round-bottom flask.

-

Catalyst Addition: Add activated charcoal (approx. 0.2 g per gram of starting material) and ferric chloride (approx. 0.2 g per gram of starting material) to the suspension.

-

Heating: Heat the reaction mixture to 78 °C (reflux) with vigorous stirring for 10 minutes. The rationale for this pre-heating is to ensure the catalyst is well-dispersed and the system is at the optimal temperature for the reduction.

-

Reductant Addition: Slowly add 80% aqueous hydrazine hydrate (8 equivalents) dropwise to the heated mixture over 5 minutes. The slow addition is a critical safety and efficiency measure to control the exothermic reaction and prevent excessive gas evolution.

-

Reaction: Continue stirring the reaction mixture at 78 °C for 8-10 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the mixture to room temperature. Filter the mixture to remove the activated charcoal and other solid residues.

-

Isolation: Concentrate the filtrate under vacuum using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from ethanol to yield this compound as a light yellow or brown solid.[2]

Core Reactivity and Role as a Synthon

The synthetic utility of this compound stems from three key reactive sites:

-

The C5-Amino Group: As a nucleophilic aromatic amine, this group readily participates in reactions such as acylation, alkylation, sulfonylation, and diazotization, allowing for the introduction of a vast array of side chains and functional groups.

-

The Lactam Nitrogen (N1): This nitrogen can be alkylated or acylated under appropriate basic conditions, providing another vector for molecular elaboration.

-

The C3-Methylene Group: This position is activated by the adjacent carbonyl group. It can be deprotonated with a suitable base and undergo aldol-type condensations with aldehydes and ketones, a crucial reaction for synthesizing kinase inhibitors like Sunitinib.

Part 4: Applications in Research and Drug Discovery

This compound is a quintessential "building block" compound, serving as a starting point for numerous therapeutic agents and advanced materials.

Scaffold for Kinase Inhibitors

The oxindole core is a well-established scaffold for inhibitors of protein kinases, which are critical targets in oncology. The C3 position can be functionalized to interact with the hinge region of the kinase ATP-binding pocket, while substitutions on the aromatic ring at the C5 position can be tailored to target specific sub-pockets, thereby enhancing potency and selectivity. This makes this compound a key intermediate in the synthesis of drugs targeting cyclin-dependent kinases (CDKs) and spleen tyrosine kinase (Syk).[2]

Precursor for Anti-inflammatory and CNS-Active Agents

The versatile reactivity of the amino group allows for the synthesis of libraries of compounds screened for various biological activities. Derivatives have shown potential as anti-inflammatory agents and as modulators of neurological pathways, making this compound a valuable tool in programs targeting neurological disorders.

Role in Materials Science

Beyond pharmaceuticals, this compound is employed in materials science to synthesize advanced polymers and functional materials. The amino group can be used to incorporate the rigid oxindole structure into polymer backbones or as a pendant group, potentially enhancing thermal stability, conductivity, or photophysical properties.

Part 5: Safety, Handling, and Storage

Proper handling and storage are paramount to ensure the integrity of this compound and the safety of laboratory personnel.

-

Hazard Classification: Irritant. May cause skin and eye irritation.[2]

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust. Wash skin thoroughly after handling.[2]

-

Storage: Store at room temperature in a dry, well-ventilated place, away from incompatible materials such as strong oxidizing agents. For long-term storage, especially for high-purity grades intended for sensitive biological assays, storing in a freezer under an inert atmosphere (-20°C) is recommended to prevent gradual oxidation and degradation.[2]

Conclusion

This compound is a molecule of significant strategic value. Its well-defined physical properties, predictable reactivity, and accessible synthesis make it an indispensable tool for researchers. The insights provided in this guide—from its fundamental physicochemical parameters to its role as a versatile scaffold in drug discovery—are intended to empower scientists to leverage this compound with confidence and precision. Its continued application in the development of novel therapeutics and materials underscores its enduring importance in the landscape of modern chemical science.

References

-

5-Amino-2-oxindole | C8H8N2O | CID 2773213 - PubChem. [Link]

Sources

A Senior Application Scientist's Guide to 5-Aminooxindole: A Versatile Precursor in Complex Molecule Synthesis

Executive Summary

The oxindole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic bioactive molecules, particularly in oncology.[1][2] Within this class, 5-aminooxindole stands out as a cornerstone precursor. Its strategic placement of a nucleophilic amino group on the electron-rich benzene ring, combined with the reactive C3-methylene position, provides a rich platform for diversification. This guide, intended for researchers in organic synthesis and drug development, delineates the synthesis of this compound, explores its nuanced reactivity, and provides a field-proven perspective on its application in the synthesis of high-value compounds, including multi-kinase inhibitors and complex spirocyclic systems.

The this compound Scaffold: Structure and Strategic Importance

This compound is more than a simple building block; it is a carefully designed synthetic intermediate. The molecule possesses three primary sites for functionalization, each with distinct reactivity that can be selectively addressed.

-

The 5-Amino Group: A potent nucleophile and a handle for introducing a vast array of side chains. This position is critical for modulating pharmacokinetic properties and for establishing key interactions with biological targets, such as the hinge region of protein kinases.[3]

-

The C3-Methylene Position: This carbon, alpha to the amide carbonyl, is acidic and readily deprotonated to form an enolate. This nucleophilic center is the gateway to constructing 3,3-disubstituted oxindoles and is pivotal in reactions like Knoevenagel and Mannich reactions.[4][5]

-

The N1-Amide Nitrogen: While less reactive, this position can be alkylated or arylated, often to block its reactivity or to introduce further structural diversity.

The interplay of these reactive sites allows for a logical and sequential construction of molecular complexity, making this compound a highly valued precursor in library synthesis and lead optimization campaigns.

Synthesis of the this compound Core

The most direct and widely adopted method for preparing this compound is the reduction of its nitro precursor, 5-nitrooxindole. Catalytic hydrogenation is the gold standard for this transformation due to its high efficiency, clean conversion, and operational simplicity.

Causality Behind Experimental Choices:

-

Catalyst: Palladium on carbon (Pd/C) is the catalyst of choice. Palladium is highly effective at activating molecular hydrogen and mediating the reduction of aromatic nitro groups with high chemoselectivity, leaving the lactam carbonyl and aromatic ring intact. A 10% loading is standard, providing a balance between reaction rate and cost.

-

Solvent: Polar protic solvents like ethanol or methanol are ideal. They readily dissolve the starting material and the hydrogen gas, facilitating efficient mass transport to the catalyst surface.

-

Hydrogen Source: For laboratory scale, a balloon of hydrogen gas is sufficient and safer to handle than a high-pressure hydrogenation apparatus. The reaction proceeds efficiently at atmospheric pressure.

Protocol 2.1: Catalytic Hydrogenation of 5-Nitrooxindole

-

Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-nitrooxindole (5.0 g, 28.1 mmol).

-

Solvent Addition: Add ethanol (100 mL) to dissolve the starting material.

-

Catalyst Addition: Carefully add 10% palladium on carbon (0.30 g, ~6 mol%) to the solution under a stream of nitrogen or argon. Caution: Pd/C can be pyrophoric and should be handled with care.

-

Hydrogenation Setup: Seal the flask with a septum and purge the flask by evacuating and backfilling with hydrogen gas three times. Finally, leave the flask connected to a balloon filled with hydrogen gas.

-

Reaction: Stir the mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-6 hours).

-

Workup: Once the reaction is complete, carefully purge the flask with nitrogen gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol (2 x 20 mL).

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is this compound, which is often of sufficient purity for subsequent steps. If necessary, it can be recrystallized from ethanol/water.

| Precursor | Product | Catalyst | Solvent | Yield |

| 5-Nitrooxindole | This compound | 10% Pd/C | Ethanol | >95% |

The Reactivity Landscape of this compound

Functionalization of the 5-Amino Group

The 5-amino group is a versatile handle. Standard acylation or sulfonylation reactions proceed readily to form amides and sulfonamides, respectively. These reactions are fundamental in medicinal chemistry for tuning the electronic and steric properties of the molecule. For instance, the synthesis of many kinase inhibitors involves the acylation of this amino group to introduce moieties that form crucial hydrogen bonds with the kinase hinge region.[3]

C-H Functionalization at the C3 Position

The C3-methylene protons are activated by the adjacent carbonyl group, enabling a range of C-C bond-forming reactions. The Knoevenagel condensation with aldehydes is a particularly powerful transformation, yielding 3-ylideneoxindole derivatives. These derivatives are themselves key intermediates and constitute the core structure of many kinase inhibitors, such as Sunitinib.

Causality Behind Experimental Choices:

-

Base: A weak organic base like piperidine or pyrrolidine is typically sufficient to catalyze the reaction. It deprotonates the C3-position to generate the reactive enolate, and also activates the aldehyde electrophile via the formation of a more reactive iminium ion.

-

Solvent: A protic solvent like ethanol allows for the dissolution of reactants and facilitates the proton transfer steps in the catalytic cycle.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry relies heavily on palladium-catalyzed reactions to form C-N and C-C bonds.[6][7] The this compound core is an excellent substrate for these transformations. While the amino group itself can participate in Buchwald-Hartwig aminations, it is more common to first convert it to a more stable leaving group (e.g., via diazotization followed by Sandmeyer reaction to install a halide) to enable Suzuki, Stille, or Sonogashira couplings at the 5-position. This strategy allows for the introduction of aryl, heteroaryl, or alkynyl groups, dramatically expanding the accessible chemical space.[8][9]

Applications in Drug Discovery & Medicinal Chemistry

Case Study: Synthesis of Kinase Inhibitors

The oxindole core is a well-established "kinase hinge-binding" scaffold. A significant number of approved and investigational kinase inhibitors are based on this framework.[10][11][12] The synthesis of these molecules frequently employs a convergent strategy where this compound is a key starting material.

A common synthetic route involves:

-

Knoevenagel Condensation: Reaction of this compound with a substituted pyrrole-carboxaldehyde.[10]

-

Amide Formation: Acylation of the resulting 5-amino-3-ylideneoxindole with a carboxylic acid derivative that bears a solubilizing group.

This modular approach allows for rapid exploration of the structure-activity relationship (SAR) by varying both the aldehyde and the acylating agent. The substituent at the 5-position often projects into the solvent-exposed region of the ATP-binding pocket, influencing solubility and cell permeability.

Case Study: Construction of Bioactive Spirooxindoles

Spirooxindoles, which feature a spirocyclic center at the C3 position, are a prominent class of natural products and synthetic compounds with a wide range of biological activities, including anticancer and antimicrobial properties.[1][2][13][14] this compound serves as a precursor for these complex architectures. One common method is the [3+2] cycloaddition reaction between a 3-ylideneoxindole (derived from this compound) and an azomethine ylide.[15] The 5-amino group can be carried through the synthesis and used for late-stage functionalization to fine-tune the biological activity of the final spirocyclic compound.

Key Experimental Protocols

Protocol 5.1: Synthesis of (Z)-5-amino-3-((5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)methylene)indolin-2-one

This protocol is a representative Knoevenagel condensation, a key step in the synthesis of Sunitinib analogs.[10]

-

Setup: In a 100 mL round-bottom flask, suspend this compound (1.48 g, 10 mmol) and 3-formyl-2,4-dimethyl-1H-pyrrole-5-carboxylic acid (a common aldehyde partner, 1.81 g, 10 mmol) in absolute ethanol (50 mL).

-

Catalyst Addition: Add piperidine (0.5 mL, 5 mmol) to the suspension.

-

Reaction: Heat the mixture to reflux with stirring for 4 hours. A yellow precipitate will form as the reaction progresses.

-

Isolation: Cool the reaction mixture to room temperature. Collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake with cold ethanol (2 x 15 mL) and then with diethyl ether (2 x 15 mL). Dry the yellow solid under vacuum to yield the desired product.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product Yield |

| This compound | Pyrrole-carboxaldehyde | Piperidine | Ethanol | ~85-90% |

Summary and Future Perspectives

This compound has cemented its role as a high-value, versatile precursor in modern organic synthesis. Its predictable and distinct reactivity allows for the strategic and efficient construction of complex molecular architectures. Its importance is particularly pronounced in medicinal chemistry, where it serves as a foundational building block for a multitude of kinase inhibitors and other biologically active agents.

Future research will likely focus on the development of novel, more efficient C-H functionalization methods directly on the this compound core, potentially bypassing the need for pre-functionalization steps.[8][16] Furthermore, the application of this precursor in new areas, such as materials science for the development of functional dyes or probes, remains an exciting avenue for exploration. For drug development professionals, this compound will undoubtedly remain a go-to scaffold for generating libraries of novel compounds in the ongoing quest for more selective and potent therapeutics.

References

-

MDPI. (n.d.). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (n.d.). Examples of bioactive aminooxindoles. Retrieved January 4, 2026, from [Link]

-

PubMed Central. (n.d.). Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. Retrieved January 4, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Retrieved January 4, 2026, from [Link]

-

MDPI. (n.d.). Synthesis of spirooxindoles from α‐cyano ketones under white LED irradiation. Retrieved January 4, 2026, from [Link]

-

PubMed Central. (n.d.). Natural-Product-Inspired Microwave-Assisted Synthesis of Novel Spirooxindoles as Antileishmanial Agents: Synthesis, Stereochemical Assignment, Bioevaluation, SAR, and Molecular Docking Studies. Retrieved January 4, 2026, from [Link]

-

MDPI. (n.d.). C-H Functionalization of indoles and oxindoles through CDC reactions. Retrieved January 4, 2026, from [Link]

-

ACS Publications. (2021). Electrochemical Umpolung C–H Functionalization of Oxindoles. Retrieved January 4, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Electrochemical Umpolung C–H Functionalization of Oxindoles. Retrieved January 4, 2026, from [Link]

-

MDPI. (n.d.). Palladium-Catalyzed Reactions. Retrieved January 4, 2026, from [Link]

-

National Center for Biotechnology Information. (2022). Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles. Retrieved January 4, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). A bio-inspired synthesis of oxindoles by catalytic aerobic dual C–H functionalization of phenols. Retrieved January 4, 2026, from [Link]

-

PubMed. (2008). 5-Aminoindole, a new ligand for hydrophobic charge induction chromatography. Retrieved January 4, 2026, from [Link]

-

PubMed Central. (n.d.). Substituted oxindol-3-ylidenes as AMP-activated protein kinase (AMPK) inhibitors. Retrieved January 4, 2026, from [Link]

-

MDPI. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (n.d.). Palladium-catalysed reactions of 8-hydroxy- and 8-benzyloxy-5,7-diiodoquinoline under aminocarbonylation conditions. Retrieved January 4, 2026, from [Link]

-

PubMed. (2011). Discovery of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide inhibitors of Janus kinase 2 (JAK2) for the treatment of myeloproliferative disorders. Retrieved January 4, 2026, from [Link]

-

PubMed Central. (n.d.). Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. Retrieved January 4, 2026, from [Link]

-

MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved January 4, 2026, from [Link]

-

ResearchGate. (n.d.). Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery. Retrieved January 4, 2026, from [Link]

-

YouTube. (2020). Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). Retrieved January 4, 2026, from [Link]

-

PubMed Central. (n.d.). Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine. Retrieved January 4, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Electrochemical Umpolung C–H Functionalization of Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. soc.chim.it [soc.chim.it]

- 9. researchgate.net [researchgate.net]

- 10. Substituted oxindol-3-ylidenes as AMP-activated protein kinase (AMPK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Azaindole Framework in the Design of Kinase Inhibitors [mdpi.com]

- 12. Discovery of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide inhibitors of Janus kinase 2 (JAK2) for the treatment of myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Natural-Product-Inspired Microwave-Assisted Synthesis of Novel Spirooxindoles as Antileishmanial Agents: Synthesis, Stereochemical Assignment, Bioevaluation, SAR, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A bio-inspired synthesis of oxindoles by catalytic aerobic dual C–H functionalization of phenols - PMC [pmc.ncbi.nlm.nih.gov]

The Oxindole Scaffold: A Privileged Core in Modern Drug Discovery

Abstract The oxindole scaffold, a bicyclic aromatic heterocycle, represents one of medicinal chemistry's most valuable "privileged structures." Its widespread occurrence in natural alkaloids and its synthetic tractability have established it as a foundational core for a multitude of therapeutic agents.[1][2] This guide provides a comprehensive analysis of the biological significance of the oxindole motif, detailing its diverse pharmacological activities, which range from potent anticancer and neuroprotective effects to broad-spectrum antimicrobial and anti-inflammatory properties. We will explore the key structure-activity relationships, delve into the molecular mechanisms of action for prominent oxindole-based drugs like Sunitinib, and present validated experimental protocols for the discovery and evaluation of novel derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the remarkable therapeutic potential of the oxindole scaffold.

Introduction: The Oxindole Scaffold as a "Privileged" Structure

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile template for drug discovery. The oxindole core, first isolated from plants of the Uncaria tomentosa species, perfectly embodies this concept.[1][3] Its unique combination of structural rigidity, synthetic accessibility, and specific physicochemical properties makes it an ideal starting point for developing potent and selective modulators of biological function.

Chemical Structure and Physicochemical Properties

The oxindole, or 2-indolinone, structure consists of a benzene ring fused to a five-membered pyrrolidone ring.[4] Key features that contribute to its biological activity include a lactam moiety with a hydrogen bond donor (N-H) and acceptor (C=O), and an aromatic ring system amenable to various substitutions. The C3 position is particularly important; it is a prochiral center that can be readily functionalized to create diverse 3-substituted or 3,3-disubstituted spirocyclic derivatives, allowing for precise three-dimensional exploration of a target's binding pocket.[4][5][6]

| Drug | Primary Kinase Targets | FDA Approved Indications |

| Sunitinib | VEGFR, PDGFR, c-KIT, FLT3, RET | Renal Cell Carcinoma (RCC), Gastrointestinal Stromal Tumor (GIST), Pancreatic Neuroendocrine Tumors (pNET) |

| Nintedanib | VEGFR, FGFR, PDGFR | Idiopathic Pulmonary Fibrosis (IPF), Systemic Sclerosis-Associated Interstitial Lung Disease, Non-Small Cell Lung Cancer (NSCLC) |

| Semaxanib | VEGFR-2 (Flk-1) | Investigational (Phase III trials unsuccessful for colorectal cancer) |

| Ropinirole | Dopamine D2 Receptor Agonist | Parkinson's Disease, Restless Legs Syndrome |

| Ziprasidone | Serotonin & Dopamine Receptor Antagonist | Schizophrenia, Bipolar Disorder |

Applications in Neurodegenerative and CNS Disorders

Beyond cancer, the oxindole scaffold is a promising platform for developing treatments for complex neurological diseases. Its ability to be functionalized allows for the creation of multi-target agents, which is considered a more effective strategy for multifactorial diseases like Alzheimer's. [7] Derivatives have been designed to simultaneously inhibit key enzymes such as glycogen synthase kinase 3β (GSK-3β) and cholinesterases, while also preventing the aggregation of amyloid-β peptides. [8][9][10]In a different context, the well-established drug Ropinirole, an oxindole derivative, functions as a dopamine agonist for the treatment of Parkinson's disease. [11]Furthermore, certain 3-substituted oxindoles have shown potential as antidepressants by inhibiting MAO-A. [12]

Broad-Spectrum Antimicrobial and Antiviral Potential

The structural diversity of oxindole derivatives has led to the identification of compounds with significant activity against a range of pathogens.

-

Antitubercular: Novel oxindole analogs have demonstrated excellent activity against Mycobacterium tuberculosis, with molecular docking studies suggesting they target DNA topoisomerase II. [13][14]* Antiviral: The unique three-dimensional structures of spirooxindoles make them privileged chemotypes for antiviral drug development. [15]They have been shown to inhibit various viruses, including Dengue virus, HIV, and Respiratory Syncytial Virus (RSV), by targeting distinct viral proteins. [15]* Antibacterial and Antifungal: A wide array of synthetic oxindoles, including Schiff bases and Mannich bases of isatin (a precursor), exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. [16][17]

Experimental Workflows for Discovery and Validation

The discovery of new, biologically active oxindole derivatives typically follows a structured workflow involving synthesis, in vitro screening, and cell-based validation.

General Workflow for Screening Oxindole Libraries

Protocol: In Vitro Kinase Inhibition Assay (Example: c-Kit)

This protocol describes a method to determine the inhibitory activity (IC50) of an oxindole compound against a specific receptor tyrosine kinase. [18]

-